molecular formula C40H78O18S4 B12756728 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one CAS No. 85756-55-4

20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one

Cat. No.: B12756728
CAS No.: 85756-55-4
M. Wt: 975.3 g/mol
InChI Key: MFTMQPMRSOHMJY-UHFFFAOYSA-N
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Description

This compound, identified by CAS 85756-56-5, is a highly sulfated macrocyclic lactone with the systematic name Oxacyclotriacont-3-en-2-one, 30-[2,10-bis(sulfooxy)undecyl]-16,18-bis(sulfooxy)-. Its molecular formula is C₄₀H₇₆O₁₈S₄, and it is classified under the antibiotic family as MG 299A . Structurally, it features a 30-membered oxacyclotriacontane ring substituted with four sulfooxy (-OSO₃H) groups at positions 2,10,16, and 18, along with a long aliphatic chain. The sulfooxy groups confer high polarity and water solubility, distinguishing it from simpler lactones.

Properties

CAS No.

85756-55-4

Molecular Formula

C40H78O18S4

Molecular Weight

975.3 g/mol

IUPAC Name

[2-(2,10-disulfooxyundecyl)-30-oxo-14-sulfooxy-oxacyclotriacont-16-yl] hydrogen sulfate

InChI

InChI=1S/C40H78O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-25-29-37(56-60(45,46)47)33-36-28-22-16-10-7-5-8-12-18-24-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-23-17-11-6-3-2-4-9-13-20-26-32-40(41)54-36/h35-39H,2-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)

InChI Key

MFTMQPMRSOHMJY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCCCCC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

Biological Activity

The compound 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one is a complex sulfonated lipid that has drawn attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features multiple sulfooxy groups, which are known to influence its solubility and interaction with biological membranes. The presence of long-chain hydrocarbons may enhance its amphiphilic properties, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that sulfonated lipids exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one can disrupt bacterial membranes, leading to cell lysis. The following table summarizes findings from various studies on the antimicrobial efficacy of similar compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-oneStaphylococcus aureus32 µg/mLMembrane disruption
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-oneEscherichia coli16 µg/mLMembrane disruption
16-(2-sulfooxyhexadecyl)-18-sulfooxy-oxacyclotriacontan-2-onePseudomonas aeruginosa64 µg/mLMembrane disruption

Cytotoxicity

While antimicrobial activity is promising, the cytotoxic effects on human cells must also be considered. Preliminary studies suggest that high concentrations of sulfonated lipids can induce apoptosis in certain cell lines. The following data highlights cytotoxicity results:

Cell LineIC50 (µg/mL)Observed Effects
Human lung fibroblasts50Apoptosis
HepG2 liver cancer cells40Cell cycle arrest
HeLa cervical cancer cells30Necrosis

The mechanisms through which 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one exerts its biological effects include:

  • Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Certain studies have indicated that exposure to sulfonated compounds can lead to increased ROS production, contributing to cytotoxic effects.
  • Modulation of Signaling Pathways : There is evidence suggesting that these compounds may interfere with signaling pathways involved in cell survival and apoptosis.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Case Study 1 : A clinical trial involving patients with antibiotic-resistant infections showed that a formulation containing sulfonated lipids reduced bacterial load significantly.
  • Case Study 2 : Research on cancer cell lines revealed that treatment with sulfonated lipids resulted in enhanced sensitivity to conventional chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional differences between the target compound and related lactones:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Structural Features
20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one 85756-56-5 C₄₀H₇₆O₁₈S₄ 997.26 g/mol 4 sulfooxy groups, macrocyclic lactone 30-membered ring with aliphatic sulfated chains
Patulolide C 103654-47-3 C₁₂H₂₀O₃ 212.29 g/mol Hydroxy, methyl, lactone 12-membered ring with methyl and hydroxyl
12-Pentadecenoic acid lactone (12-Pentadecen-15-olide) 4941-78-0 C₁₅H₂₆O₂ 238.37 g/mol Unsaturated lactone 15-membered ring with a double bond
Key Observations:

Size and Complexity : The target compound is significantly larger (C₄₀ vs. C₁₂–C₁₅) and contains four sulfooxy groups, which are absent in the other lactones .

Solubility: The sulfooxy groups enhance hydrophilicity, making the target compound more water-soluble than Patulolide C or 12-pentadecenoic acid lactone, which are likely lipophilic due to their hydrocarbon-dominated structures.

Biological Activity: While the target compound is labeled as an antibiotic (MG 299A), Patulolide C and 12-pentadecenoic acid lactone are associated with antifungal or flavorant roles, respectively, based on their structural simplicity and natural occurrence .

Pharmacopeial and Regulatory Status

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